molecular formula C16H24ClN3O2S B2777410 1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825608-06-8

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B2777410
CAS No.: 825608-06-8
M. Wt: 357.9
InChI Key: MFBNVQXDMKRFNR-UHFFFAOYSA-N
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Description

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a sulfonyl group attached to an azepane ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its specific structural features, such as the combination of a piperazine ring with a sulfonyl group and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBNVQXDMKRFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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